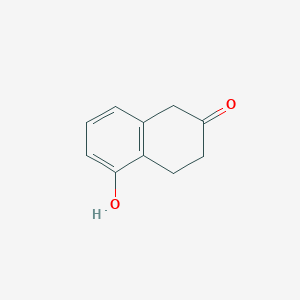

5-Hydroxy-2-tetralone

描述

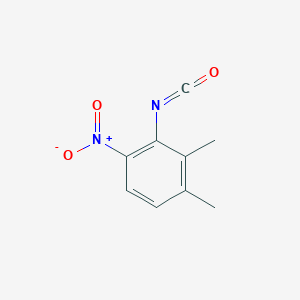

5-Hydroxy-2-tetralone is a chemical compound that is part of the tetralone family, which are bicyclic aromatic ketones. These compounds are of interest due to their potential biological activities and their use as intermediates in the synthesis of various pharmacologically active molecules. The tetralone scaffold is particularly significant in the field of medicinal chemistry, as it is a core structure in many natural products and therapeutic agents .

Synthesis Analysis

The synthesis of tetralone derivatives has been explored through various methods. One approach involves the methylation of dihydroxynaphthalene, followed by a Birch reduction to yield methoxy-tetralone, which can be further modified to produce specific tetralone derivatives . Another method includes the use of a Grignard reaction with succinic anhydride, selective reduction, and Friedel-Crafts cyclization to generate the tetralone structure . Additionally, a titanium tetrachloride-promoted cyclization of 4-aryl-2-hydroxybutanal diethyl acetal has been reported to efficiently produce 2-tetralone . These synthetic routes highlight the versatility and adaptability of tetralone synthesis for generating a wide range of compounds.

Molecular Structure Analysis

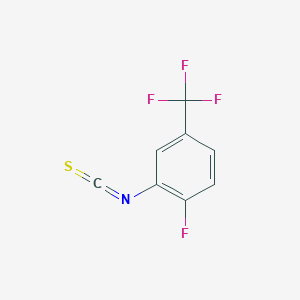

The molecular structure of 5-hydroxy-2-tetralone and its derivatives is characterized by the presence of a hydroxy group and various substituents on the tetralin ring system. The stereochemistry of these molecules is crucial for their biological activity, as seen in the case of cis-8-hydroxy-1-methyl-2-(di-n-propylamino)tetralin, where the (+)-enantiomer exhibits potent 5-HT receptor agonist activity . The molecular structure also influences the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Tetralone derivatives undergo a variety of chemical reactions. For instance, the reaction of 5-hydroxy-1-tetralone with glucose in sulfuric acid leads to the formation of a fluorescent compound, benzonaphthenedione, indicating the reactivity of the tetralone moiety under acidic conditions . The transformation of amino-tetralol into tetralone under catalytic acidic conditions also demonstrates the susceptibility of these compounds to rearrangement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxy-2-tetralone derivatives are influenced by their molecular structure. These properties are essential for understanding their pharmacokinetics and pharmacodynamics. For example, the brain concentrations of 8-hydroxy-2-(di-n-propylamino)tetralin, a serotonin agonist, can be determined using liquid chromatography with electrochemical detection, which is sensitive to low concentrations and provides insights into the compound's distribution and metabolism in the brain . The physical properties, such as solubility and stability, are also critical for the compound's application in drug development and synthesis.

科学研究应用

-

Pharmaceuticals and Biological Activities

- Field : Medicinal Chemistry

- Application : Tetralone derivatives, including 5-Hydroxy-2-tetralone, have played a substantial role in organic synthesis due to their strong reactivity and suitability as a starting material for a range of synthetic heterocyclic compounds, pharmaceuticals along with biological activities .

- Methods : These compounds are used as starting materials in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease and alkaloids possessing antitumor activity .

- Results : The structural features of α-tetralone derivatives are responsible for potential therapeutic applications .

-

Fluorescence Determination of Enzyme Activity

- Field : Biochemistry

- Application : 5-Hydroxy-1-tetralone is used as a reagent for the determination of hexoses and oligosaccharides by a fluorescence technique .

- Methods : It is used as a reagent in a fluorescence technique for the determination of enzyme activity .

- Results : This method allows for the detection and measurement of enzyme activity .

-

Metabolite of Levobunolol and d-Bunolol

-

Synthesis of Therapeutically Functional Compounds

- Field : Medicinal Chemistry

- Application : Many α-tetralone derivatives, including 5-Hydroxy-2-tetralone, are building blocks that have been used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease and alkaloids possessing antitumor activity .

- Methods : These compounds are used as starting materials in the synthesis of these therapeutically functional compounds .

- Results : The structural features of α-tetralone derivatives are responsible for potential therapeutic applications .

-

Intermediate in the Synthesis of Various Pharmaceutical Drugs

- Field : Pharmacology

- Application : 2-Tetralone, a related compound to 5-Hydroxy-2-tetralone, is an intermediate in the synthesis of a variety of pharmaceutical drugs including L-687,384, nepinalone, napamezole, spirodone, and trioxifene .

- Methods : It is prepared by reductive cleavage of 2-naphthyl ethers and used in the synthesis of these drugs .

- Results : This helps in the production of these pharmaceutical drugs .

-

Fluorescent Labeling Reagent

- Field : Biochemistry

- Application : 5-Hydroxy-1-tetralone is used as a fluorescent labeling reagent during microdetection of glycosphingolipid on TLC plates .

- Methods : It is used as a reagent in a fluorescence technique for the determination of enzyme activity .

- Results : This method allows for the detection and measurement of enzyme activity .

-

Synthesis of 1,2,3,4-tetrahydro-5H-1-benzazepine-quinone Derivatives

- Field : Organic Chemistry

- Application : 5-Hydroxy-1-tetralone is used in the synthesis of 1,2,3,4-tetrahydro-5H-1-benzazepine-quinone derivatives .

- Methods : It is used as a starting material in the synthesis of these compounds .

- Results : This helps in the production of these specific organic compounds .

-

Internal Standard during HPLC Determination

- Field : Analytical Chemistry

- Application : 5-Hydroxy-1-tetralone is used as an internal standard during HPLC determination of 4-hydroxymephenytoin (4-OH-M) in human urine .

- Methods : It is used in the HPLC technique for the determination of 4-hydroxymephenytoin in human urine .

- Results : This method allows for the detection and measurement of 4-hydroxymephenytoin in human urine .

未来方向

Hydroxyquinones, which include 5-Hydroxy-2-tetralone, are a very interesting class of quinoid compounds. A great number of hydroxyquinones are found in nature and the majority of them exhibit unique biological activity . Therefore, the future directions of 5-Hydroxy-2-tetralone could involve further exploration of its potential biological activities and applications in various fields.

属性

IUPAC Name |

5-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOWVZSMEMISBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408361 | |

| Record name | 5-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-tetralone | |

CAS RN |

35697-10-0 | |

| Record name | 5-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)

![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)

![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)

![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)

acetate](/img/structure/B1335835.png)